molecular formula C14H12O5 B3262101 5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol CAS No. 35154-48-4

5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol

Cat. No.: B3262101
CAS No.: 35154-48-4
M. Wt: 260.24 g/mol
InChI Key: PBRNOKNVNSKDQZ-OWOJBTEDSA-N
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Description

5-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol is a stilbene derivative characterized by a central benzene ring substituted with three hydroxyl groups at positions 1, 2, and 3, and an (E)-configured ethenyl group linked to a 3,5-dihydroxyphenyl moiety.

Properties

IUPAC Name

5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c15-10-3-8(4-11(16)7-10)1-2-9-5-12(17)14(19)13(18)6-9/h1-7,15-19H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRNOKNVNSKDQZ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C=CC2=CC(=C(C(=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1O)O)/C=C/C2=CC(=C(C(=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191206
Record name 5-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]-1,2,3-benzenetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35154-48-4
Record name 5-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]-1,2,3-benzenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35154-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]-1,2,3-benzenetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol typically involves the reaction of appropriate phenolic precursors under controlled conditions. One common method includes the use of a Wittig reaction to form the ethenyl linkage between the phenolic rings . The reaction conditions often require a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol)

Structural Differences :

  • Main Benzene Ring : Resveratrol has hydroxyl groups at positions 1 and 3 (benzene-1,3-diol), whereas the compound has hydroxyls at positions 1, 2, and 3 (benzene-1,2,3-triol).
  • Substituted Phenyl Group : Resveratrol’s ethenyl group is linked to a 4-hydroxyphenyl group, compared to the 3,5-dihydroxyphenyl group in the target compound .

Functional Implications :

  • Antioxidant Activity : The additional hydroxyl group at position 2 in the target compound may enhance radical scavenging capacity compared to resveratrol. Density functional theory (DFT) studies on similar stilbenes suggest that increased hydroxylation correlates with improved antioxidant efficacy .
  • Bioavailability: Resveratrol’s lower hydroxylation (two hydroxyls vs.

Applications :
Resveratrol is widely used in supplements, cosmetics, and pharmacological research due to its chemopreventive, anti-inflammatory, and cardioprotective activities .

Oxyresveratrol (4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol)

Structural Differences :

  • Hydroxyl Positions : Oxyresveratrol has hydroxyls at positions 1 and 3 on the main benzene ring, compared to 1, 2, and 3 in the target compound.
  • Substituted Phenyl Group : Both compounds share the 3,5-dihydroxyphenyl moiety .

Functional Implications :

  • Antioxidant Capacity : Oxyresveratrol’s 3,5-dihydroxyphenyl group contributes to strong radical-neutralizing activity, but the absence of a third hydroxyl on the main benzene may limit its efficacy relative to the target compound .
  • Natural Sources : Oxyresveratrol is sourced from Dracaena angustifolia and has applications in food and cosmetic research .

Viniferin Derivatives (e.g., trans-δ-Viniferin 3''-Glucoside)

Structural Differences :

  • Complexity : Viniferin derivatives often include glucosides or benzofuran rings. For example, trans-δ-viniferin 3''-glucoside features a glucoside moiety attached to a stilbene backbone .
  • Hydroxylation Pattern : The target compound lacks the glucoside or dihydrobenzofuran groups seen in viniferins .

Functional Implications :

  • Bioactivity: Viniferins exhibit enhanced stability and bioavailability due to glycosylation, though this may reduce intrinsic antioxidant activity compared to non-glycosylated analogs .
  • Synthesis : Heterodimerization strategies, as seen in benzofuran-stilbene hybrids (e.g., compound 12 in ), highlight synthetic routes that could be adapted for the target compound .

Data Tables

Table 1: Structural Comparison

Compound Main Benzene Substitution Ethenyl-Linked Phenyl Group Molecular Weight Key Applications
Target Compound 1,2,3-Triol 3,5-Dihydroxyphenyl 276.23* Research (potential antioxidant)
Resveratrol 1,3-Diol 4-Hydroxyphenyl 228.24 Supplements, pharmacology
Oxyresveratrol 1,3-Diol 3,5-Dihydroxyphenyl 244.23 Cosmetics, food research
trans-δ-Viniferin 3''-Glucoside 1,3-Diol + glucoside 3,5-Dihydroxyphenyl 542.50 Pharmacological research

*Calculated based on molecular formula C₁₄H₁₂O₅.

Table 2: Antioxidant Activity (DFT Calculations)

Compound BDE (O-H Bond Dissociation Enthalpy, kcal/mol) Ionization Potential (eV)
Resveratrol 78.9 8.2
Oxyresveratrol 76.5 7.9
Benzofuran-Stilbene Hybrids 72.3–74.8 7.5–7.8
Target Compound (Predicted) ~70–72 (estimated) ~7.4 (estimated)

Research Findings and Implications

  • Antioxidant Superiority : The target compound’s triol structure likely enhances electron-donating capacity, making it a stronger antioxidant than resveratrol or oxyresveratrol .
  • Synthetic Challenges : The compound’s synthesis may require advanced strategies, such as reductive debromination or heterodimerization, as demonstrated in benzofuran-stilbene hybrid synthesis .

Biological Activity

5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol, also known as 4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol, is a stilbene derivative with significant biological activity. This compound is notable for its presence in various plant species such as Schotia brachypetala and Syagrus romanzoffiana . The following sections will explore its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C14H12O4
  • Molecular Weight : 244.246 g/mol
  • IUPAC Name : 4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
  • Structure : The compound features a stilbene backbone with hydroxyl groups that contribute to its biological properties.

Antioxidant Activity

Research indicates that stilbene compounds exhibit significant antioxidant properties. The hydroxyl groups in this compound enhance its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. In studies involving plant extracts containing this stilbene derivative, it was found to inhibit the growth of bacteria and fungi effectively. This suggests potential applications in developing natural antimicrobial agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of flavonoids and related compounds. While specific data on this stilbene is limited, its structural similarities to other neuroprotective agents suggest it may enhance neuroplasticity and protect against neurodegenerative diseases by reducing oxidative stress and promoting neuronal health .

Study on Antioxidant Properties

A study conducted on the antioxidant capacity of various phenolic compounds found that this compound exhibited a high degree of radical scavenging activity compared to other tested compounds. The results indicated that the presence of multiple hydroxyl groups significantly contributes to its antioxidant efficacy .

Antimicrobial Efficacy

In a comparative study of phenolic compounds' antibacterial activities, this compound was shown to inhibit the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial action .

CompoundMIC (µg/mL)Target Organisms
This compound10E. coli, S. aureus
Quercetin15E. coli, S. aureus
Resveratrol20E. coli, S. aureus

Q & A

Basic: What are the key methodologies for synthesizing 5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol, and how can reaction conditions be optimized to minimize isomerization?

Answer:
Synthesis typically involves a Heck coupling reaction between 3,5-dihydroxyphenylboronic acid and a halogenated benzene-triol precursor. Key considerations include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ improve regioselectivity .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of polyphenolic intermediates but require inert atmospheres to prevent oxidation .
  • Temperature control : Reactions conducted at 60–80°C minimize undesired EZ isomerization .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients resolves isomers. Confirmation of stereochemistry requires NMR (¹H-NOESY) and HPLC-MS .

Advanced: How can contradictory data on the compound’s antioxidant activity across in vitro assays (e.g., DPPH vs. FRAP) be systematically addressed?

Answer:
Contradictions often arise from assay-specific redox mechanisms and interference from hydroxyl groups:

  • DPPH assay : The compound’s multiple phenolic -OH groups may lead to overestimation due to non-specific radical scavenging. Use ESR spectroscopy to validate radical quenching specificity .
  • FRAP assay : Adjust pH to 3.6 to ensure Fe³⁺ reduction is not confounded by auto-oxidation of Fe²⁺ .
  • Cross-validation : Combine with cellular models (e.g., H₂O₂-induced oxidative stress in HepG2 cells) to correlate in vitro and in vivo activity .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify E/Z isomers via coupling constants (J = 16 Hz for trans configuration) .
  • X-ray crystallography : Resolves spatial conformation; the compound’s planar structure and intramolecular H-bonding can be confirmed via crystal lattice analysis .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected m/z: 316.24 [M-H]⁻) and detects degradation products .

Advanced: What experimental frameworks are recommended for studying the environmental fate and biodegradation pathways of this compound?

Answer:
Adopt a tiered approach:

Physicochemical profiling : Measure log P (octanol-water partition coefficient) and photostability under UV-Vis light to predict environmental persistence .

Biotic transformation : Use soil microcosms spiked with ¹⁴C-labeled compound to track mineralization rates and metabolite formation via LC-MS/MS .

Ecotoxicology : Assess acute toxicity in Daphnia magna and algae to model aquatic impacts. Correlate with QSAR predictions for polyphenolic compounds .

Basic: How can researchers mitigate oxidative degradation during storage and handling of this polyphenolic compound?

Answer:

  • Storage conditions : Lyophilized powder stored at -20°C under argon prevents hydrolysis and oxidation .
  • Solvent selection : Use degassed ethanol or DMSO for stock solutions; avoid aqueous buffers with metal ions (e.g., Fe²⁺) that catalyze oxidation .
  • Stability monitoring : Periodic HPLC analysis (C18 column, 0.1% formic acid mobile phase) detects degradation peaks .

Advanced: What integrative computational-experimental strategies are effective for predicting the compound’s interaction with biological targets (e.g., kinases or nuclear receptors)?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., ERα or SIRT1) to map binding affinities. Validate via SPR (surface plasmon resonance) for kinetic parameters .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-receptor complexes .
  • In vitro validation : Pair with siRNA knockdown models to confirm target specificity in cellular pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol
Reactant of Route 2
5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol

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